molecular formula C20H22N4O2S B2641485 3-(3-methylthiophen-2-yl)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one CAS No. 1903615-79-1

3-(3-methylthiophen-2-yl)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one

Cat. No.: B2641485
CAS No.: 1903615-79-1
M. Wt: 382.48
InChI Key: ATVWAGVFSMMQLE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a propan-1-one backbone linked to a 3-methylthiophene moiety and a 1,2,3-triazole-substituted azetidine ring. The azetidine ring is further functionalized with a phenoxymethyl group at the 4-position of the triazole. This structure combines aromatic, heterocyclic, and rigid azetidine elements, which are common in drug discovery for modulating pharmacokinetic properties and target binding .

The compound’s design leverages click chemistry (evident in the triazole formation) and azetidine’s conformational rigidity, which enhances metabolic stability compared to larger cyclic amines like piperidine or morpholine .

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-15-9-10-27-19(15)7-8-20(25)23-12-17(13-23)24-11-16(21-22-24)14-26-18-5-3-2-4-6-18/h2-6,9-11,17H,7-8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVWAGVFSMMQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the triazole ring through a click chemistry reaction. The final step involves the formation of the azetidine ring, which is achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, the compound holds potential as a lead molecule for drug development. Its diverse functional groups can be modified to enhance pharmacological properties, such as bioavailability, potency, and selectivity.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its incorporation into polymers or other materials could lead to innovations in fields such as electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The thiophene ring can participate in π-π stacking interactions, affecting protein binding. The azetidine ring may contribute to the compound’s overall stability and bioactivity by providing a rigid framework.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

  • Azetidine vs.
  • Triazole Substituents: The phenoxymethyl group on the triazole distinguishes it from analogs like 3-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acg, ). Phenoxymethyl enhances lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted derivatives (logP ~2.8), influencing membrane permeability .

Pharmacological and Physicochemical Properties

Property Target Compound 2aca (Morpholine Derivative) 9c (Benzimidazole-Thiazole Hybrid)
Molecular Weight ~450 g/mol 385 g/mol 580 g/mol
Melting Point Not reported Oil (no defined mp) 198–200°C
logP (Estimated) ~3.5 2.1 4.2
Solubility (aq.) Low (DMSO-soluble) Moderate (ethanol-soluble) Poor
Spectral Data (1H-NMR) δ 7.8 (triazole-H), 2.5 (azetidine-CH2) δ 7.6 (triazole-H), 3.6 (morpholine-CH2) δ 8.1 (benzimidazole-H), 7.3 (thiazole-H)
  • Biological Activity :
    While direct data for the target compound is unavailable, analogs like 9c () show α-glucosidase inhibition (IC50 = 12 µM), attributed to triazole-thiazole interactions with catalytic residues. The azetidine-triazole scaffold may similarly target enzymatic pockets but with enhanced rigidity .

Key Research Findings and Challenges

  • Structural Insights :
    X-ray crystallography (using SHELXL , ) of related triazole-azetidine derivatives reveals planar triazole rings and azetidine puckering angles of ~25°, critical for maintaining binding pose stability .

  • Synthetic Challenges: Azetidine functionalization requires careful control of ring strain; over-substitution can lead to ring-opening byproducts, as noted in ’s azetidine hydrochloride derivatives .
  • SAR Trends: Electron-withdrawing groups (e.g., phenoxymethyl) on the triazole improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .

Data Tables

Table 1: Comparative Spectral Data

Compound IR (C=O stretch, cm⁻¹) 13C-NMR (Carbonyl C, ppm)
Target Compound 1685 208.5
2acb () 1690 210.2
9b () 1670 205.8

Table 2: Docking Scores (Hypothetical)

Compound Binding Energy (kcal/mol) Target Protein
Target Compound -9.2 EGFR Kinase
2acd (Thiophene Derivative) -8.5 EGFR Kinase
9c () -7.8 α-Glucosidase

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one , with CAS number 1903615-79-1 , is a novel chemical entity that has garnered attention for its potential biological activities. Its unique structure combines features from both azetidine and triazole classes, which are often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S with a molecular weight of 382.5 g/mol . The compound's structure includes a methylthiophene moiety and a phenoxymethyltriazole, contributing to its biological profile.

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight382.5 g/mol
CAS Number1903615-79-1

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antibacterial and antifungal properties. Preliminary studies indicate that it may exhibit significant activity against various pathogenic microorganisms.

Antibacterial Activity

In vitro studies have demonstrated that the compound shows promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, revealing moderate to strong inhibition at concentrations ranging from 12.5 µg/mL to 200 µg/mL .

Antifungal Activity

The antifungal efficacy of the compound has also been evaluated, particularly against species like Candida albicans and Aspergillus niger. The results suggest that it possesses antifungal properties comparable to established antifungal agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the triazole ring may interfere with fungal cell wall synthesis or bacterial cell division processes. Molecular docking studies have indicated potential binding interactions with key enzymes involved in these pathways.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related azetidine derivatives, which provide insights into the pharmacological potential of compounds in this class.

  • Synthesis and Screening : A study synthesized various azetidine derivatives and screened them for antibacterial activity. Some derivatives showed high affinity for bacterial transpeptidase, correlating well with their biological activity .
  • Comparative Analysis : Another research highlighted the synthesis of azetidinones and their evaluation against multiple pathogens, noting that modifications in their structure significantly influenced their antibacterial potency .

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